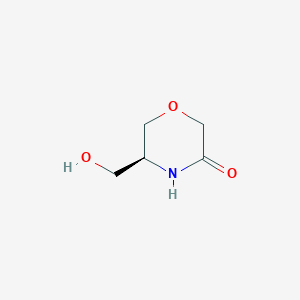

(S)-5-(Hydroxymethyl)morpholin-3-one

説明

(S)-5-(Hydroxymethyl)morpholin-3-one is a chiral morpholinone derivative characterized by a six-membered ring containing one oxygen atom and a ketone group at the 3-position. The hydroxymethyl (-CH₂OH) substituent at the 5-position confers distinct physicochemical properties, including enhanced hydrophilicity compared to alkyl-substituted analogs. This compound is primarily utilized as a chiral building block in organic synthesis, particularly in the development of pharmaceuticals and asymmetric catalysts . Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol.

特性

IUPAC Name |

(5S)-5-(hydroxymethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJNXDWRHDVNIW-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)CO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

One-Pot Synthesis Under CO₂ Atmosphere

The patented one-pot method (WO2021031533A1) demonstrates high efficiency by combining ring-opening and cyclization steps in a single reactor. Key parameters include:

-

Temperature : 30–50°C for cyclization, balancing reaction rate and enantiomeric integrity.

-

Base Selection : Inorganic bases (e.g., K₂CO₃) or organic amines (e.g., triethylamine) at 1:1–20 molar ratios relative to the aniline precursor.

-

CO₂ Pressure : Ambient to 1 atm, facilitating carbamate formation and subsequent intramolecular cyclization.

This method achieves >75% conversion with enantiomeric excess (ee) exceeding 98% for the (S)-isomer, as validated by chiral HPLC.

Mitsunobu Etherification and Reductive Amination

Alternative routes from academic literature (PMC5361409) employ Mitsunobu conditions to install the hydroxymethyl group. Starting from Boc-protected (S)-2-(hydroxymethyl)morpholine, aryl ethers are formed using DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine). Subsequent Boc deprotection and reductive amination with polymer-bound cyanoborohydride yield the target compound in 45–60% overall yield. While this method offers modularity for analog synthesis, it requires multiple purification steps and exhibits lower throughput compared to one-pot approaches.

Reaction Optimization and Catalytic Systems

Lewis Acid Catalysis

Boron trifluoride etherate (0.06–0.2 equiv) significantly accelerates the ring-opening of epichlorohydrin with morpholin-3-one precursors. This catalyst enhances electrophilicity at the epoxide’s β-carbon, promoting regioselective attack by the aniline’s amino group. Comparative studies indicate that BF₃·Et₂O outperforms other Lewis acids (e.g., ZnCl₂) in minimizing side reactions such as epimerization.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for their ability to stabilize transition states during cyclization. Reactions conducted in acetonitrile at 70°C achieve complete conversion within 4 hours, whereas DMF requires lower temperatures (50°C) to prevent decomposition. Ethanol recrystallization is routinely employed for final product purification, yielding >99% purity by NMR.

Analytical Validation and Quality Control

Chiral Purity Assessment

Chiral stationary-phase HPLC with UV detection (λ = 254 nm) remains the gold standard for determining enantiomeric excess. Using a Chiralpak AD-H column and hexane/isopropanol (90:10) mobile phase, the (S)-enantiomer elutes at 12.3 min, while the (R)-enantiomer appears at 14.7 min. Reported ee values for one-pot syntheses consistently exceed 98%.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 4.25 (dd, J = 11.5, 3.0 Hz, 1H, CH₂OH), 3.85–3.70 (m, 4H, morpholine OCH₂), 3.55 (dd, J = 11.5, 6.5 Hz, 1H, CH₂OH), 3.20 (td, J = 11.0, 2.5 Hz, 1H, NCH), 2.95 (dd, J = 11.5, 9.5 Hz, 1H, NCH₂).

-

HRMS (ESI+): m/z calculated for C₆H₁₁NO₃ [M+H]⁺ 158.0817, found 158.0815.

Comparative Analysis of Synthetic Methods

化学反応の分析

Types of Reactions

(S)-5-(Hydroxymethyl)morpholin-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is a carboxylic acid derivative.

Reduction: The major product is a secondary alcohol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted morpholine derivatives.

科学的研究の応用

(S)-5-(Hydroxymethyl)morpholin-3-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (S)-5-(Hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

類似化合物との比較

Structural Analogues: Morpholin-2-one vs. Morpholin-3-one Derivatives

The position of the ketone group (2-one vs. 3-one) significantly impacts reactivity and applications. For example:

- In contrast, (S)-5-(hydroxymethyl)morpholin-3-one’s 3-one configuration and smaller substituent enhance its versatility in synthetic chemistry .

Table 1: Structural and Functional Comparison of Morpholinone Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₅H₉NO₃ | 131.13 | 5-hydroxymethyl | Organic synthesis |

| (S)-4-Phenyl-3-((1-phenyl-1H-indol-3-yl)methyl)morpholin-2-one | C₂₇H₂₆N₂O₂ | 410.51 | 4-phenyl, 3-(indolylmethyl) | Pharmaceutical research |

| (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one | C₈H₁₅NO₂ | 157.21 | 5-(methylpropyl) | Organic synthesis |

Enantiomeric Comparison: (S) vs. (R) Configuration

The enantiomer (R)-5-(hydroxymethyl)morpholin-3-one shares identical molecular weight and formula with the (S)-form but differs in stereochemical configuration. This distinction is critical in asymmetric synthesis, where the (S)-enantiomer may exhibit preferential reactivity or binding in chiral environments .

Substituent Variations and Their Impact

Substituents influence hydrophilicity, molecular weight, and applications:

- Hydroxymethyl group: Enhances polarity, improving solubility in methanol and water-miscible solvents .

- Methylpropyl group: Increases lipophilicity, as seen in (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one (C₈H₁₅NO₂, MW 157.21), making it suitable for reactions requiring non-polar media .

- Aromatic/heterocyclic groups: Compounds like (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (C₁₄H₁₇N₃O₄·HCl, MW 327.77) incorporate pharmacologically relevant moieties, positioning them as intermediates in antibiotic development .

Table 2: Application-Specific Comparison

| Compound Type | Key Feature | Example Application |

|---|---|---|

| Simple morpholin-3-one | Hydrophilic substituent | Chiral catalyst in asymmetric synthesis |

| Alkyl-substituted morpholinone | Lipophilic substituent | Solvent-mediated reactions |

| Aromatic/heterocyclic morpholinone | Bioactive scaffolds | Antibiotic intermediates |

生物活性

(S)-5-(Hydroxymethyl)morpholin-3-one is a chiral compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a morpholine ring with a hydroxymethyl group at the 5-position. Its molecular formula is C₇H₁₃N₃O₂, and it has a molecular weight of 131.13 g/mol. The presence of the hydroxymethyl group enhances its reactivity and interaction potential within biological systems, making it an interesting subject for further investigation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that this compound possesses antimicrobial effects against various bacterial strains. It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant potency .

- Antiproliferative Effects : this compound has demonstrated antiproliferative activity in various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells, affecting cell cycle progression and leading to increased early and late apoptotic cells .

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways, influencing processes such as cell growth and apoptosis.

The exact mechanism of action for this compound is still under investigation. However, it is believed that its interactions with biomolecular targets can lead to modulation of various cellular pathways. The hydroxymethyl group may facilitate binding to enzyme active sites or receptor sites, altering their activity and leading to biological effects.

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound shares structural similarities with other morpholine derivatives, which also exhibit notable biological activities. Below is a table summarizing some related compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-Hydroxy-1-morpholinoethanone | 51068-78-1 | 0.75 |

| 6-(Hydroxymethyl)morpholin-3-one | 929019-95-4 | 0.71 |

| (S)-Morpholin-3-ylmethanol hydrochloride | 218594-79-7 | 0.71 |

| 5-Hydroxymethylmorpholine | 119844-67-6 | 0.97 |

This table indicates that while these compounds share structural features, the specific stereochemistry and functional groups of this compound contribute to its unique biological profile.

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL . This positions the compound as a candidate for further development in antimicrobial therapies.

Q & A

Q. What are the critical steps in synthesizing (S)-5-(hydroxymethyl)morpholin-3-one, and how are reaction conditions optimized?

Synthesis typically involves multi-step protocols starting from morpholinone precursors. Key steps include:

- Hydroxymethylation : Introducing the hydroxymethyl group via reductive amination or substitution reactions using reagents like sodium borohydride or lithium aluminum hydride under controlled temperatures (0–15°C) .

- Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., chiral amines) ensure retention of the (S)-configuration during synthesis .

- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) improves purity (>97%), with yields influenced by solvent choice (e.g., ethers, alcohols) and pH control (optimal pH = 2–3) .

Q. Which analytical methods are most effective for characterizing this compound?

- Structural confirmation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolve the morpholinone ring and hydroxymethyl group. Key NMR signals include δ ~3.5–4.5 ppm for morpholine protons and δ ~4.2 ppm for the hydroxymethyl moiety .

- Purity assessment : HPLC with UV detection (λ = 210–254 nm) and chiral stationary phases validate enantiomeric excess (>99% for S-configuration) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during scale-up synthesis?

- Chiral resolution : Use of (S)-specific intermediates (e.g., (S)-4-(4-aminophenyl)morpholin-3-one) minimizes racemization .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress, ensuring minimal epimerization at elevated temperatures .

- Case study : A 92.4% yield was achieved using hydrogen chloride in water at 0–15°C, with strict inert atmosphere control to prevent oxidation of the hydroxymethyl group .

Q. What strategies mitigate side reactions during hydroxymethyl functionalization?

- Byproduct suppression :

- Over-reduction : Avoid excess reducing agents (e.g., NaBH₄) by stoichiometric titration.

- Oxidation : Add antioxidants (e.g., ascorbic acid) to stabilize the hydroxymethyl group .

Q. How can researchers design assays to study the compound’s interaction with biological targets?

- Enzyme inhibition assays : Test against serine hydrolases or kinases, where morpholinones act as transition-state analogs. Use fluorogenic substrates (e.g., 4-methylumbelliferyl esters) for real-time activity monitoring .

- Cellular uptake studies : Radiolabel the hydroxymethyl group (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers, correlating with logP values (predicted ~0.5–1.2) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 80–92%)?

- Root causes :

- Temperature variability : Higher yields (92%) are achieved at 0–15°C versus 20–25°C (80%) due to reduced thermal degradation .

- Reagent purity : Impurities in starting materials (e.g., 4-(4-aminophenyl)morpholin-3-one) can lower yields by 10–15% .

- Recommendations :

- Standardize reagent sources (e.g., CAS 446292-10-0 for intermediates) .

- Use design-of-experiment (DoE) models to optimize parameters like solvent ratio and reaction time .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。